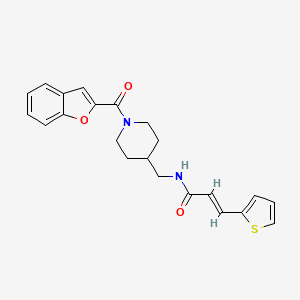

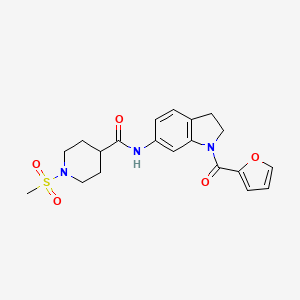

![molecular formula C21H21NO3 B2866794 1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705768-80-4](/img/structure/B2866794.png)

1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro compound you mentioned seems to contain a chroman ring and a pyrrolidin ring. Chroman is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring . Pyrrolidin is a heterocyclic organic compound characterized by a 5-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spirocyclic intermediate, which can be obtained through various methods such as cyclization reactions . The specific synthesis pathway would depend on the exact structure and substituents of the compound.Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the single atom connecting two rings. This gives them a three-dimensional structure, which can be beneficial in drug design as it allows the compound to interact with biological targets in a specific manner .Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on their structure and the functional groups they contain. For example, they can participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a spiro compound would depend on its exact structure. Factors such as the type and position of substituents on the rings can significantly influence properties such as solubility, stability, and reactivity .Scientific Research Applications

Spirocyclic compounds, such as 1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, are of significant interest in medicinal chemistry and materials science due to their complex and unique structures. These compounds exhibit a wide range of biological and physicochemical properties, making them valuable for various scientific research applications. Although the specific compound mentioned is not directly discussed in available literature, insights from studies on related spirocyclic and pyrrolidine-containing compounds can provide valuable context.

Applications in Medicinal Chemistry

Spirocyclic derivatives, including those with pyrrolidine rings, are explored for their potential in drug discovery due to their structural diversity and biological activity. Pyrrolidine rings, for example, are often used in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The versatility of the spirocyclic scaffold allows for significant exploration in the design of compounds with targeted biological activities. For instance, pyrrolidine-containing compounds have been reported to exhibit various bioactivities, such as anticancer, antimicrobial, and anti-inflammatory effects, making them promising leads in drug development efforts (Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, 2021).

Photochromic Applications

Spiropyrans and spirooxazines, closely related to the spirocyclic compounds, have been extensively studied for their photochromic properties. These compounds can undergo reversible transformations between different structural forms upon exposure to light, acids, bases, and other stimuli, leading to changes in their color and physicochemical properties. This unique behavior is utilized in the development of novel, multifunctional materials for sensing, imaging, and optical applications. The versatility of spiropyran and spirooxazine compounds in forming complexes with various materials and acting as energy acceptors in fluorescence resonance energy transfer (FRET) processes highlights their potential in creating advanced sensing and optical devices (Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as spiro[indoline-3,2′-pyrrolidin]-2-ones, have been found to interact with aminergic g-protein coupled receptors (gpcrs) .

Mode of Action

It is known that the compound’s structure plays a crucial role in its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the physicochemical parameters of similar compounds can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to have varied biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the diastereoselectivity of similar compounds can be controlled by using different catalysts, switching solvents or additives, and using dual catalysis .

Safety and Hazards

Future Directions

Spiro compounds are of significant interest in the field of medicinal chemistry due to their unique structural features and potential biological activities. Future research may focus on the design and synthesis of new spiro compounds with improved properties, as well as the exploration of their biological activities .

properties

IUPAC Name |

1'-(2,5-dimethylbenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-7-8-15(2)17(11-14)20(24)22-10-9-21(13-22)12-18(23)16-5-3-4-6-19(16)25-21/h3-8,11H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBCOBRLPMSICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2866722.png)

![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)